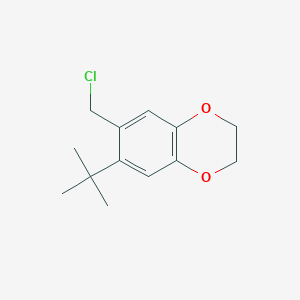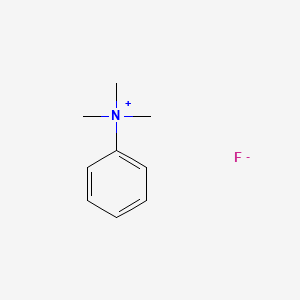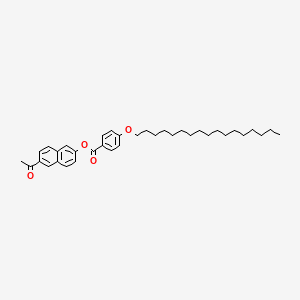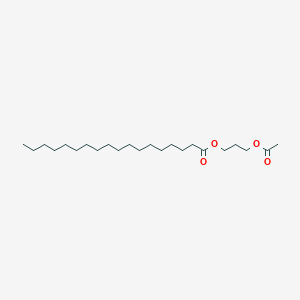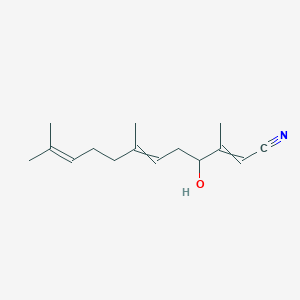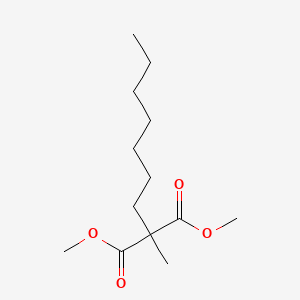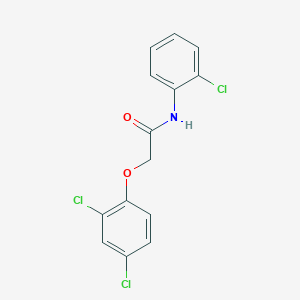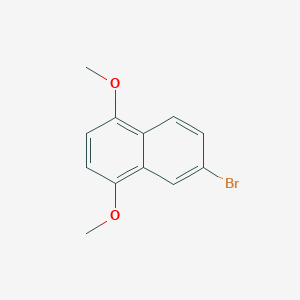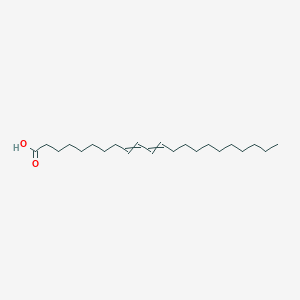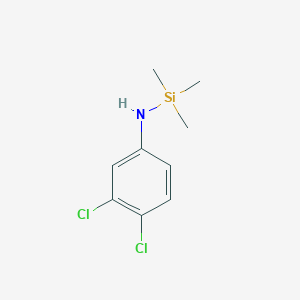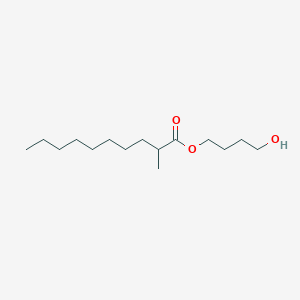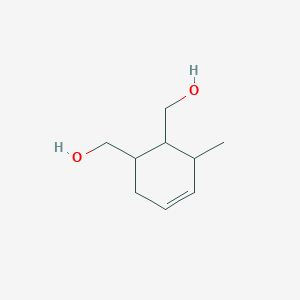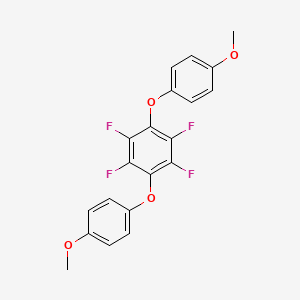
Benzene, 1,2,4,5-tetrafluoro-3,6-bis(4-methoxyphenoxy)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzene, 1,2,4,5-tetrafluoro-3,6-bis(4-methoxyphenoxy)- is a fluorinated aromatic compound It is characterized by the presence of four fluorine atoms and two methoxyphenoxy groups attached to a benzene ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Benzene, 1,2,4,5-tetrafluoro-3,6-bis(4-methoxyphenoxy)- typically involves the reaction of 1,2,4,5-tetrafluorobenzene with 4-methoxyphenol in the presence of a suitable base and a catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure the selective substitution of the fluorine atoms with the methoxyphenoxy groups.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques.
Análisis De Reacciones Químicas
Types of Reactions
Benzene, 1,2,4,5-tetrafluoro-3,6-bis(4-methoxyphenoxy)- can undergo various chemical reactions, including:
Substitution Reactions: The fluorine atoms can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction: The methoxyphenoxy groups can be oxidized or reduced to form different derivatives.
Coupling Reactions: It can participate in coupling reactions to form larger aromatic systems.
Common Reagents and Conditions
Substitution: Reagents such as nucleophiles (e.g., amines, thiols) and bases (e.g., sodium hydroxide) are commonly used.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzene derivatives, while oxidation and reduction can modify the methoxyphenoxy groups.
Aplicaciones Científicas De Investigación
Benzene, 1,2,4,5-tetrafluoro-3,6-bis(4-methoxyphenoxy)- has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex fluorinated aromatic compounds.
Biology: Investigated for its potential interactions with biological molecules and its effects on biological systems.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the development of advanced materials, including polymers and coatings with unique properties.
Mecanismo De Acción
The mechanism of action of Benzene, 1,2,4,5-tetrafluoro-3,6-bis(4-methoxyphenoxy)- involves its interaction with specific molecular targets. The fluorine atoms and methoxyphenoxy groups can influence the compound’s reactivity and binding affinity to various enzymes and receptors. The pathways involved may include inhibition or activation of specific biochemical processes, depending on the context of its application.
Comparación Con Compuestos Similares
Similar Compounds
- Benzene, 1,2,4,5-tetrafluoro-3,6-bis(trifluoromethyl)-
- 1,2,4,5-Tetrafluoro-3,6-bis(3-methylphenoxy)benzene
- 1,2,4,5-Tetrafluoro-3,6-bis(4-methoxy-3-nitrophenoxy)benzene
Uniqueness
Benzene, 1,2,4,5-tetrafluoro-3,6-bis(4-methoxyphenoxy)- is unique due to the presence of both fluorine atoms and methoxyphenoxy groups, which impart distinct chemical properties. These features make it a valuable compound for various applications, particularly in fields requiring specific reactivity and stability.
Propiedades
Número CAS |
90489-80-8 |
|---|---|
Fórmula molecular |
C20H14F4O4 |
Peso molecular |
394.3 g/mol |
Nombre IUPAC |
1,2,4,5-tetrafluoro-3,6-bis(4-methoxyphenoxy)benzene |
InChI |
InChI=1S/C20H14F4O4/c1-25-11-3-7-13(8-4-11)27-19-15(21)17(23)20(18(24)16(19)22)28-14-9-5-12(26-2)6-10-14/h3-10H,1-2H3 |
Clave InChI |
FDOAHDXKVNIPHU-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC=C(C=C1)OC2=C(C(=C(C(=C2F)F)OC3=CC=C(C=C3)OC)F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[1-(4-Methoxyphenyl)-2,2-diphenylethyl]acetamide](/img/structure/B14346588.png)
![[2-(6-Oxocyclohexa-2,4-dien-1-ylidene)-2,3-dihydro-4H-1,3-benzoxazin-4-ylidene]propanedinitrile](/img/structure/B14346595.png)
